molecular formula C6H14S B1585247 Butyl ethyl sulfide CAS No. 638-46-0

Butyl ethyl sulfide

Cat. No. B1585247
CAS RN: 638-46-0
M. Wt: 118.24 g/mol
InChI Key: XJIRSLHMKBUGMR-UHFFFAOYSA-N
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Description

Butyl ethyl sulfide is a type of organic compound that falls under the category of sulfides . Sulfides are the sulfur analogs of ethers, similar to how thiols are the sulfur analogs of alcohols . You can replace the oxygen atom of an alcohol with a sulfur atom to make a thiol; similarly, you can replace the oxygen atom in an ether with S to make the corresponding alkyl sulfide .


Synthesis Analysis

The synthesis of sulfides like Butyl ethyl sulfide often involves the reaction of a thiolate anion with an alkyl halide . This process can be represented by an equation showing how a sulfide may be prepared by the reaction of a thiolate anion on an alkyl halide .


Molecular Structure Analysis

The molecular structure of Butyl ethyl sulfide is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them . The radius of the spheres is therefore smaller than the rod lengths in order to provide a clearer view of the atoms and bonds throughout the chemical structure .


Chemical Reactions Analysis

Sulfides, such as Butyl ethyl sulfide, can undergo various chemical reactions. For instance, they can be prepared by the reaction of a thiolate anion on an alkyl halide . Additionally, they can undergo interconversion between thiols and disulfides .

Scientific Research Applications

Molecular Structure and Conformation Studies

  • Molecular Vibrations and Force Fields : Studies have shown the conformation about various C–C bonds in alkyl sulfides like butyl ethyl sulfide to be in the T form in the annealed crystalline state. This research provides insights into the molecular structure of such compounds (Ohsaku, 1975).
  • Vibration Spectra and Rotational Isomerism : Research into the Raman and infrared spectra of alkyl sulfides, including butyl ethyl sulfide, has revealed that various forms coexist in the liquid state, with the gauche conformation about the S–C axis being more stable than the trans conformation (Ohta et al., 1977).

Chemical Reactions and Bonding

  • Sulfide Oxidations by Peroxymonocarbonate : Studies on the oxidation of aryl sulfides by peroxymonocarbonate have helped understand the charge-separated transition state in such reactions, contributing to the knowledge of sulfide chemistry (Bennett et al., 2001).
  • Bond Dissociation Energy in Radical Cations : Research on the bond dissociation energy of radical cation dimers of alkyl sulfides, including butyl ethyl sulfide, provides valuable information about the strength and stability of these compounds (VisserdeS et al., 1996).

Environmental and Biological Applications

  • Anaerobic Biodegradation of Gasoline Oxygenates : Research into the biodegradation of various chemicals, including butyl ethyl sulfide, in soils under different conditions, contributes to our understanding of environmental remediation processes (Yeh & Novak, 1994).
  • Inhibition of Glutathione Synthesis : Buthionine sulfoximine, a compound related to butyl ethyl sulfide, has been studied for its ability to inhibit glutathione synthesis, which is significant for medical and biological research (Griffith & Meister, 1979).

Advanced Materials and Chemical Engineering

  • Cavitation-Based Advanced Oxidation Processes : Studies on the effectiveness of cavitation-based advanced oxidation processes for the degradation of sulfide ions and organic sulfides, including butyl ethyl sulfide, have implications for industrial effluent treatment (Gągol et al., 2019).
  • Ionic Liquids as Corrosion Inhibitors : Research into the use of ionic liquids, derived from butyl ethyl sulfide, as corrosion inhibitors for carbon steel in acidic solutions, showcases the compound's application in material science and corrosion engineering (Cao et al., 2019).

Safety And Hazards

When handling Butyl ethyl sulfide, it’s important to avoid contact with skin, eyes, and clothing . It’s also advised not to breathe vapors or spray mist . The substance should be kept away from sources of ignition and handled in accordance with good industrial hygiene and safety practice .

Future Directions

The future directions for the study and use of Butyl ethyl sulfide could involve further exploration of its synthesis, chemical reactions, and potential applications. Recent advances in the synthesis of sulfides, sulfoxides, and sulfones from non-halide substrates involving C-S bond construction could provide new insights and opportunities .

properties

IUPAC Name

1-ethylsulfanylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14S/c1-3-5-6-7-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIRSLHMKBUGMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80862340
Record name 1-(Ethylsulfanyl)butane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl ethyl sulfide

CAS RN

638-46-0, 5008-72-0
Record name Butyl ethyl sulfide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Ethylthio)butane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyl ethyl sulfide
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Ethylsulfanyl)butane
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Record name 1-(ethylsulfanyl)butane
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Record name BUTYL ETHYL SULFIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
87
Citations
J Sice - The Journal of Physical Chemistry, 1960 - ACS Publications
The near ultraviolet spectral absorption of the saturated alkyl sulfides2· 3 showed two bands. The strongest absorption (/, ca. 0.03) occurred about 46,500 cm.-1. This first band …
Number of citations: 15 pubs.acs.org
M Sakakibara, I Harada, H Matsuura… - Journal of Molecular …, 1978 - Elsevier
… Hence, initiahy, the spectra of t-butyl ethyl sulfide were compared with those of ethyl methyl sulfide by assuming that the trans form of t-butyl ethyl sulfide was much more stable than the …
Number of citations: 10 www.sciencedirect.com
MI Skvortsova, KS Fedyaev, VA Palyulin… - Doklady …, 2001 - academia.edu
(1) The range [y1, y2] of feasible values of the considered property and the number of vertices n of desired molecular graphs are specified. Next, n is expanded into the sum n= n1+ n2+ …
Number of citations: 17 www.academia.edu
D Cherqaoui, D Villemin, A Mesbah… - Journal of the …, 1994 - pubs.rsc.org
… sulfide butyl ethyl sulfide dipropyl sulfide isopropyl propyl sulfide ethyl isobutyl sulfide isopentyl methyl sulfide methyl 2-methylbutyl sulfide sec-butyl ethyl sulfide tert-butyl ethyl sulfide …
Number of citations: 31 pubs.rsc.org
W Ando, T Furuhata, H Tsumaki… - Synthetic …, 1982 - Taylor & Francis
… In a sLmilar manner, butyl ethyl sulfide and octyl ethyl sulfide were obtained in nearly quantitative yields. Subsequently, the reaction was extended to the preparation of symmetrical …
Number of citations: 25 www.tandfonline.com
JF Bunnett, CA Migdal - The Journal of Organic Chemistry, 1989 - ACS Publications
… tert-butyl methyl ether is formed, but no tert-butyl ethyl sulfide. Comparison with data for reactions of sodium methoxide (with tert-butyl chloride) in the same three solvents shows that the …
Number of citations: 4 pubs.acs.org
M Wu, C Chang, T Li, J Zhou, L Zhao - Journal of Fuels, 2015 - downloads.hindawi.com
… The newly formed sulfur compounds, with one sulfur atom and five or more total carbon atoms in one molecule, are mainly tert-butyl methyl sulfide and tert-butyl ethyl sulfide, …
Number of citations: 2 downloads.hindawi.com
AT Balaban, LB Kier, N Joshi - Journal of chemical information …, 1992 - ACS Publications
Here we have accummulated the largest data set of halo-alkanes in the open literature that we are aware of (see table in supplementary material). The data is presented as SMILES …
Number of citations: 72 pubs.acs.org
JL Kice, BR Toth, DC Hampton… - The Journal of Organic …, 1966 - ACS Publications
Im^ C—C^ l lib et al., ic have determined the preferred direction of elimination for the pyrolyses of a series of open-chain unsymmetrical amine oxides of the type RiR2CH3-N—<-0. …
Number of citations: 8 pubs.acs.org
Y Miki, M Toba, Y Yoshimura - Bulletin of the Chemical Society of …, 2007 - journal.csj.jp
Sulfur-containing compounds in straight-run naphtha were separated from coexisting hydrocarbons by means of open-column chromatography. Elution with hexane was continued after …
Number of citations: 6 www.journal.csj.jp

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